molecular formula C13H21N2O5PS B8038862 diethyl(E)-(2-(2-tosylhydrazono)ethyl)phosphonate

diethyl(E)-(2-(2-tosylhydrazono)ethyl)phosphonate

Cat. No.: B8038862
M. Wt: 348.36 g/mol
InChI Key: GWICZZGFOFTUKQ-GXDHUFHOSA-N
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Description

Diethyl(E)-(2-(2-tosylhydrazono)ethyl)phosphonate is an organophosphorus compound that has garnered attention due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a phosphonate group, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl(E)-(2-(2-tosylhydrazono)ethyl)phosphonate typically involves the reaction of diethyl phosphite with an appropriate tosylhydrazone derivative. The reaction is often carried out under mild conditions, using a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction can be represented as follows:

[ \text{Diethyl phosphite} + \text{Tosylhydrazone derivative} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Diethyl(E)-(2-(2-tosylhydrazono)ethyl)phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of phosphine derivatives.

    Substitution: The phosphonate group can undergo nucleophilic substitution reactions, leading to the formation of various substituted phosphonates.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phosphonates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Diethyl(E)-(2-(2-tosylhydrazono)ethyl)phosphonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: The compound is studied for its potential use in enzyme inhibition and as a probe for studying biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of antiviral and anticancer drugs.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of diethyl(E)-(2-(2-tosylhydrazono)ethyl)phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonate group can mimic the structure of phosphate esters, allowing it to inhibit enzymes that utilize phosphate-containing substrates. This inhibition can disrupt various biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl phosphonate
  • Dimethyl phosphonate
  • Diethyl vinylphosphonate

Uniqueness

Diethyl(E)-(2-(2-tosylhydrazono)ethyl)phosphonate is unique due to the presence of the tosylhydrazono group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other phosphonates may not be as effective.

Properties

IUPAC Name

N-[(E)-2-diethoxyphosphorylethylideneamino]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N2O5PS/c1-4-19-21(16,20-5-2)11-10-14-15-22(17,18)13-8-6-12(3)7-9-13/h6-10,15H,4-5,11H2,1-3H3/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWICZZGFOFTUKQ-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC=NNS(=O)(=O)C1=CC=C(C=C1)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOP(=O)(C/C=N/NS(=O)(=O)C1=CC=C(C=C1)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N2O5PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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